亚甲基骨化二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylene calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .

Synthesis Analysis

A new series of highly biologically active (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs, possessing different side chains, have been efficiently prepared as potential agents for medical therapy. The design of these synthetic targets was based on the analysis of the literature data and molecular docking experiments .Molecular Structure Analysis

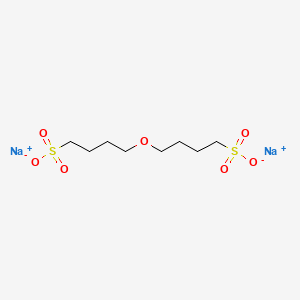

Methylene calcitriol has a molecular formula of C28H44O3 and a molecular weight of 428.64716 . The molecular structure of calcitriol, from which methylene calcitriol is derived, is C27H44O3 .科学研究应用

合成和分子修饰

- 已开发出新的合成方法来制备骨化二醇的新类似物,例如亚甲基骨化二醇,它们在 C-18 等特定位置进行修饰。这些类似物已使用光化学碘化等技术合成,并涉及烷基侧链的修饰和引入额外的氧杂环 (Cornella, Pérez Sestelo, Mouriño, & Sarandeses, 2002)。

- 呋喃方法已用于合成骨化二醇及其类似物的 A 环,涉及不对称羰基-烯反应和弗里德尔-克拉夫茨羟基烷基化 (Miles et al., 2010)。

表观遗传机制和癌症

- 骨化二醇及其衍生物(如亚甲基骨化二醇)对肿瘤来源的细胞表现出选择性的抗增殖作用,这可能是由于表观遗传机制,例如关键基因(如 CYP24)启动子区域的差异甲基化 (Chung, Karpf, Muindi, Conroy, Nowak, Johnson, & Trump, 2007)。

抗癌特性和机制

- 一些骨化二醇衍生物表现出增强的抗肿瘤活性。用不同的侧链修饰的化合物(如亚甲基骨化二醇)在基因转录和抗肿瘤作用中显示出更高的功效 (Maehr, Lee, Perry, Suh, & Uskoković, 2009)。

- 骨化二醇及其类似物因其作为抗癌剂的潜力而被探索,因为它们在各种癌症中显示出抗增殖作用、激活凋亡途径和抑制血管生成 (Deeb, Trump, & Johnson, 2007)。

前列腺素代谢和前列腺癌

- 在前列腺癌细胞中,骨化二醇调节参与前列腺素代谢的基因,这可能促进了其抗增殖作用。这表明亚甲基骨化二醇在调节类似途径中发挥作用 (Moreno, Krishnan, Swami, Nonn, Peehl, & Feldman, 2005)。

临床应用中的局限性

- 尽管在体外和动物模型研究中显示出希望,但骨化二醇及其类似物在癌症治疗中的临床应用尚未显示出令人印象深刻的统一结果。这凸显了需要进一步研究亚甲基骨化二醇等化合物的分子机制和最佳临床应用 (Beer & Myrthue, 2004)。

作用机制

Calcitriol, the active form of vitamin D (1,25 hydroxyvitamin D3), binds to and activates the vitamin D receptor in kidney, parathyroid gland, intestine, and bone, stimulating intestinal calcium transport and absorption . As methylene calcitriol is a derivative of calcitriol, it may share a similar mechanism of action.

未来方向

There is considerable interest in identifying more effective therapeutic options and preventive agents, and one such agent is vitamin D. The influence of analogues of calcitriol, an active metabolite of vitamin D, is being studied. Generally, patients affected by various disorders have vitamin D deficiency. Previous findings suggest that vitamin D modulates the course of diseases and may serve as a marker, and that its supplementation could mitigate some disorders .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of methylene calcitriol involves the addition of a methylene group to calcitriol, which is a naturally occurring hormone that regulates calcium metabolism in the body. This modification can improve the potency and selectivity of the compound for treating various diseases such as osteoporosis and cancer.", "Starting Materials": [ "Calcitriol", "Formaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Calcitriol is dissolved in acetone and treated with formaldehyde in the presence of hydrochloric acid to form a diol intermediate.", "The diol intermediate is then treated with sodium hydroxide to form a methylene bridge between the two hydroxyl groups, resulting in the formation of methylene calcitriol.", "The crude product is extracted with chloroform and purified by column chromatography using a mixture of methanol and chloroform as eluent.", "The final product is obtained as a white crystalline solid with high purity and yield." ] } | |

CAS 编号 |

1428946-52-4 |

分子式 |

C28H44O3 |

分子量 |

428.65 |

同义词 |

(5Z,7E)-1α,3β-dihydroxy-17-((R)-7-hydroxy-7-methyl-octan-2-yl)-9,10-secoandrosta-5,7,10(19)-triene |

产品来源 |

United States |

Q & A

Q1: What makes the 2-methylene calcitriol analogs described in the paper "superagonists"? How do their structural modifications contribute to this enhanced activity?

A1: While the provided abstract doesn't explicitly detail the analogs' biological activity data, the term "superagonist" suggests these compounds demonstrate greater potency compared to the parent compound, 2-methylene calcitriol. [] The paper likely explores how specific structural modifications of 2-methylene calcitriol influence its interaction with the vitamin D receptor (VDR), ultimately leading to enhanced downstream effects. Analyzing the structure-activity relationship (SAR) is crucial for understanding how different substituents on the 2-methylene calcitriol scaffold affect its binding affinity to VDR and subsequent biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。